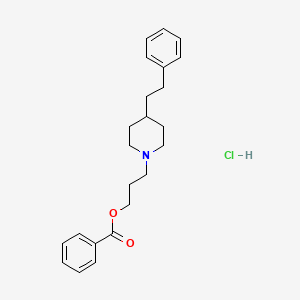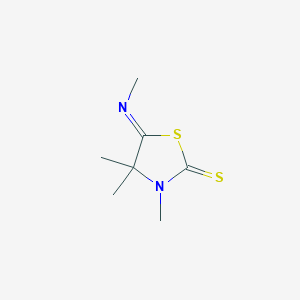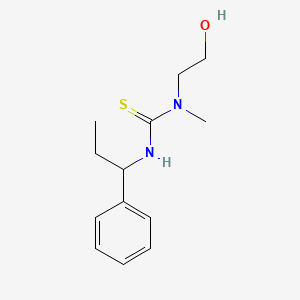
N-(2-Hydroxyethyl)-N-methyl-N'-(1-phenylpropyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylpropyl)thiourea is an organosulfur compound belonging to the class of thioureas. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and industrial processes. This particular compound features a thiourea core with specific substituents that impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylpropyl)thiourea typically involves the reaction of N-methyl-N’-(1-phenylpropyl)thiourea with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-chloroethanol replaces the chlorine atom, forming the desired product.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the reaction time and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylpropyl)thiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase and butyrylcholinesterase.
Medicine: Explored for its antimicrobial and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the production of polymers, dyes, and photographic chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing neurotransmission. The hydroxyl and thiourea groups play crucial roles in binding and inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Diethylthiourea
- N,N’-Diphenylthiourea
- N,N’-Dimethylthiourea
Comparison
Compared to these similar compounds, N-(2-Hydroxyethyl)-N-methyl-N’-(1-phenylpropyl)thiourea is unique due to the presence of the hydroxyl group, which enhances its solubility and reactivity. Additionally, the phenylpropyl substituent imparts distinct steric and electronic properties, influencing its biological activity and chemical behavior.
Propiedades
Número CAS |
74787-84-1 |
|---|---|
Fórmula molecular |
C13H20N2OS |
Peso molecular |
252.38 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-1-methyl-3-(1-phenylpropyl)thiourea |
InChI |
InChI=1S/C13H20N2OS/c1-3-12(11-7-5-4-6-8-11)14-13(17)15(2)9-10-16/h4-8,12,16H,3,9-10H2,1-2H3,(H,14,17) |
Clave InChI |
JOCNNVPFXZDBBM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)NC(=S)N(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



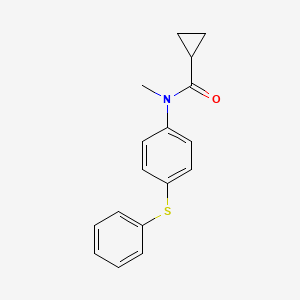
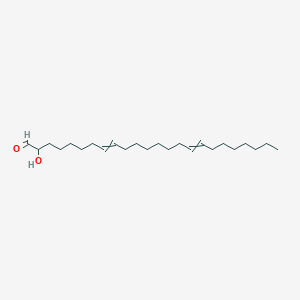
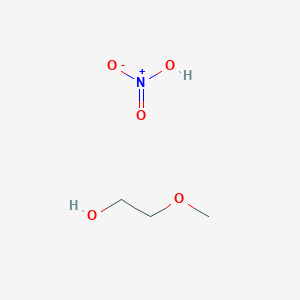
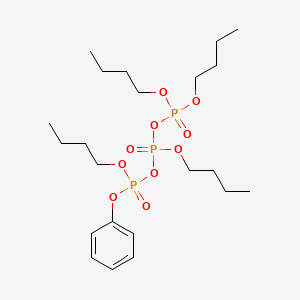
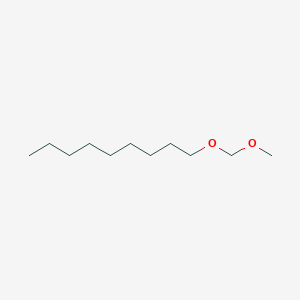
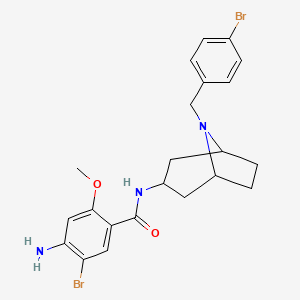

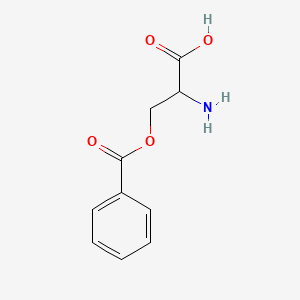

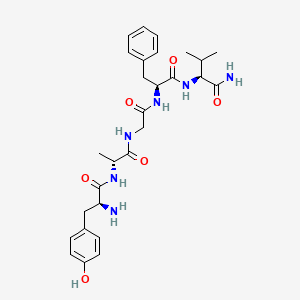
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
